1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride (CAS 17762-90-2), commonly referred to as butylone hydrochloride, is a synthetic cathinone utilized strictly as a Certified Reference Material (CRM) in forensic and clinical toxicology. For analytical procurement, the hydrochloride salt is the industry standard due to its superior solubility in polar organic solvents (such as methanol) and enhanced stability against environmental oxidation compared to the free base form. As a beta-keto amphetamine analog, its primary procurement value lies in its role as an indispensable quantitative calibration standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, enabling the precise quantification and legal identification of seized materials and biological specimens [1].
In accredited forensic workflows, generic substitution within the synthetic cathinone class is analytically invalid. Butylone and its structural isomer ethylone are isobars, sharing identical molecular weights and producing nearly indistinguishable major product ions during collision-induced dissociation in MS/MS. Consequently, relying on generalized mass spectral libraries or closely related class analogs (such as methylone or pentylone) results in critical false-positive identifications. Laboratories must procure the exact butylone hydrochloride standard to empirically map its specific chromatographic retention time under local column conditions, which is the only definitive vector for resolving it from ethylone and maintaining ISO/IEC 17025 compliance [1].
Baseline separation of butylone from its isobar ethylone cannot be achieved using standard high-temperature LC gradients. Quantitative studies demonstrate that achieving a <10% peak height overlap between these isobars requires lowering the column temperature to 20 °C and reducing the flow rate to 0.4 mL/min, conditions that must be calibrated using the exact butylone hydrochloride standard [1].
| Evidence Dimension | Chromatographic Resolution (Rs) |
| Target Compound Data | Butylone HCl (Requires T=20°C, 0.4 mL/min for baseline separation) |
| Comparator Or Baseline | Ethylone HCl (Isobaric interference) |
| Quantified Difference | < 10% peak height overlap achieved only with optimized standard calibration, whereas generic 50°C gradients yield complete co-elution. |
| Conditions | Urine matrix, LC-MS/MS, C18 column |
Procurement of the exact butylone standard is mandatory to establish empirical retention times, as identical mass transitions make MS-only differentiation from ethylone impossible.
Unlike classic amphetamines which tolerate highly basic extraction conditions, beta-keto amphetamines like butylone are susceptible to degradation during sample preparation. Optimal Solid Phase Extraction (SPE) recovery requires specific buffering (e.g., 100 mM sodium acetate at pH 5.0) prior to extraction, necessitating the use of the butylone standard to validate recovery limits accurately [1].
| Evidence Dimension | Extraction Recovery Rate |
| Target Compound Data | Butylone HCl (Optimal recovery at pH 5.0) |
| Comparator Or Baseline | Classic Amphetamines (Baseline highly basic extraction protocols) |
| Quantified Difference | Requires specific pH 5.0 buffering to prevent beta-keto degradation and maximize recovery, differing from standard amphetamine protocols. |
| Conditions | Whole blood and urine SPE pretreatment |
Guides the procurement of compatible extraction buffers and validates method recovery limits specifically for beta-keto amphetamine analogs.
Procuring butylone as a formulated hydrochloride salt in methanol (typically 1.0 mg/mL) provides critical stability advantages over free base powders. The methanolic HCl formulation maintains >98% purity over extended storage at -20°C, whereas free base cathinones are highly susceptible to rapid oxidation and thermal degradation, which skews quantitative calibration curves .
| Evidence Dimension | Solution Shelf Life and Degradation |
| Target Compound Data | Butylone HCl (1.0 mg/mL in Methanol) |
| Comparator Or Baseline | Butylone Free Base / Non-certified powders |
| Quantified Difference | The HCl salt formulated in methanol provides >98% stability over multi-year storage at -20°C, preventing the rapid oxidation seen in free base forms. |
| Conditions | Long-term standard storage (-20°C) for analytical calibration |
Purchasing the HCl salt as a methanolic CRM ensures compliance with ISO/IEC 17025 quantitative requirements and prevents costly calibration drift.
Butylone hydrochloride is strictly required as a primary reference standard to establish empirical retention times in LC-MS/MS. Because it is an isobar of ethylone, mass spectrometry alone cannot differentiate the two; the standard is used to optimize column temperature (e.g., 20°C) and flow rates to ensure baseline chromatographic separation, thereby preventing false positives in legal and clinical drug screening [1].
For laboratories seeking or maintaining ISO/IEC 17025 accreditation, the procurement of this compound as an ISO 17034-certified 1.0 mg/mL methanolic solution is necessary. It is utilized to validate limits of detection (LOD), limits of quantification (LOQ), and matrix-matched Solid Phase Extraction (SPE) recovery efficiencies specifically optimized for beta-keto amphetamines [2].
Before deploying high-throughput ELISA or EMIT screening for synthetic cathinones, laboratories procure butylone hydrochloride to determine its specific cross-reactivity profile against generic amphetamine or specific MDPV antibodies. This ensures accurate cutoff calibrations and dictates the necessity of secondary LC-MS/MS confirmation [1].
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